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molecular formula C12H15NO2 B1296099 N-(2,4-Dimethylphenyl)-3-oxobutanamide CAS No. 97-36-9

N-(2,4-Dimethylphenyl)-3-oxobutanamide

Cat. No. B1296099
M. Wt: 205.25 g/mol
InChI Key: HGVIAKXYAZRSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05523486

Procedure details

2.48 kg/h (20.5 mol/h) of 2,4-dimethylaniline, 1.83 kg/h (21.3 mol/h) of diketene (purity 98%) and 8 kg/h of a mixture of 2.4 kg/h of ethanol and 5.6 kg/h of water are metered separately but simultaneously into a reactor which has been preheated to about 80° C. The reactor consists of a double-shell glass vessel of about 0.6 l capacity and is equipped with a stirrer, thermometer, reflux condenser and, at the bottom, with a run-off. Immediately the metering has started, the heat evolved by the reaction causes the reactor contents to reflux at about 85° C. The heating of the reactor is discontinued and the reaction is continued by limiting the reactor contents to about 0.3 1 by continuous pumping out. The reactor discharge is cooled to about 15° C. with stirring, and the light-colored crystals which are formed are separated from about 7 kg/h of the pale yellow mother liquor by filtration. The moist product, which is obtained at about 5 kg/h, is washed with about 4 kg/h of cold aqueous 30% strength ethanol and dried, leaving 4 kg/h (19.5 mol/h) of 2',4'-dimethylacetoacetanilide (melting point about 89° C.) corresponding to a yield of 95% based on amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10]=[C:11]1[O:15][C:13](=[O:14])[CH2:12]1.C(O)C>O>[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:13](=[O:14])[CH2:12][C:11]([CH3:10])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered separately but simultaneously into a reactor
CUSTOM
Type
CUSTOM
Details
has been preheated to about 80° C
CUSTOM
Type
CUSTOM
Details
The reactor consists of a double-shell glass vessel of about 0.6 l capacity
CUSTOM
Type
CUSTOM
Details
is equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The heating of the reactor
TEMPERATURE
Type
TEMPERATURE
Details
The reactor discharge is cooled to about 15° C.
CUSTOM
Type
CUSTOM
Details
the light-colored crystals which are formed
CUSTOM
Type
CUSTOM
Details
are separated from about 7 kg/h of the pale yellow mother liquor by filtration
CUSTOM
Type
CUSTOM
Details
The moist product, which is obtained at about 5 kg/h
WASH
Type
WASH
Details
is washed with about 4 kg/h of cold aqueous 30% strength ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NC(CC(=O)C)=O)C=CC(=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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